Furtrethonium chloride

Pharmacology Muscarinic Agonists Functional Assay

Furtrethonium chloride (CAS 6035-90-1), also known as furmethide or furfuryltrimethylammonium chloride, is a quaternary ammonium compound that acts as a direct-acting agonist of muscarinic acetylcholine receptors (mAChRs). Historically, it was developed and marketed as a miotic agent for the treatment of glaucoma, with its primary mechanism of action being the reduction of intraocular pressure (IOP) by increasing aqueous humor outflow.

Molecular Formula C8H14ClNO
Molecular Weight 175.65 g/mol
CAS No. 6035-90-1
Cat. No. B15193742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurtrethonium chloride
CAS6035-90-1
Molecular FormulaC8H14ClNO
Molecular Weight175.65 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC1=CC=CO1.[Cl-]
InChIInChI=1S/C8H14NO.ClH/c1-9(2,3)7-8-5-4-6-10-8;/h4-6H,7H2,1-3H3;1H/q+1;/p-1
InChIKeyZZYOCRDJISDSSY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furtrethonium Chloride (CAS 6035-90-1) Procurement Guide: Muscarinic Agonist


Furtrethonium chloride (CAS 6035-90-1), also known as furmethide or furfuryltrimethylammonium chloride, is a quaternary ammonium compound that acts as a direct-acting agonist of muscarinic acetylcholine receptors (mAChRs) [1]. Historically, it was developed and marketed as a miotic agent for the treatment of glaucoma, with its primary mechanism of action being the reduction of intraocular pressure (IOP) by increasing aqueous humor outflow [2]. As a stable, non-selective full agonist across multiple muscarinic receptor subtypes (M1-M4), it serves as a valuable pharmacological tool for studying cholinergic signaling pathways [3].

Furtrethonium Chloride: Why Miotic In-Class Substitution is Not Straightforward


Within the class of cholinergic agonists (miotics) used for glaucoma, simple substitution is unreliable due to significant differences in pharmacological properties. While drugs like pilocarpine and carbachol share the same therapeutic class, they exhibit distinct profiles in terms of potency, efficacy, and duration of action [1]. For example, pilocarpine acts as a partial agonist with a relatively short duration, whereas carbachol is a more potent full agonist with a longer action but also a higher incidence of side effects [2]. Furtrethonium distinguishes itself through a specific combination of rapid onset, high efficacy, and a particular duration of action, making it a unique tool for research and a distinct clinical option compared to other miotics [3]. Therefore, sourcing the specific compound is critical for ensuring reproducible and expected experimental or therapeutic outcomes.

Quantitative Differential Evidence for Furtrethonium Chloride vs. Analogs


Comparative Functional Potency (pEC50) vs. Pilocarpine and Carbachol

In a functional assay measuring [35S]GTPγS binding, furmethide (pEC50 of 5.15) demonstrated lower potency than pilocarpine (pEC50 of 5.93) but significantly higher maximal efficacy (EMAX of 3.12 fold over basal) compared to pilocarpine (EMAX of 1.59) [1]. This indicates that while a higher concentration of furmethide is needed to achieve a response, its maximum achievable effect is nearly double that of pilocarpine, classifying it as a full agonist in this system [1].

Pharmacology Muscarinic Agonists Functional Assay

Comparative Functional Potency (pEC50) vs. Pilocarpine and Carbachol in M4 Receptor Assay

In a functional assay using an M4_G15 fusion protein, furmethide (pEC50 of 6.58) was slightly less potent than pilocarpine (pEC50 of 6.78) and carbachol (pEC50 of 6.94), but it demonstrated a higher maximal efficacy (EMAX of 4.4) compared to pilocarpine (EMAX of 3.0) and was comparable to carbachol (EMAX of 4.3) [1]. This indicates furmethide is a full agonist at the M4 receptor with an efficacy profile similar to carbachol.

Pharmacology M4 Muscarinic Receptor Functional Assay

Comparative Depolarizing Potency (ED50) vs. Pilocarpine and Methylfurmethide in Sympathetic Ganglia

In isolated rat superior cervical ganglia, the ED50 value for furmethide-induced depolarization was 1.56 µM [1]. This is significantly lower (more potent) than pilocarpine (ED50 4.81 µM), but notably higher (less potent) than its 5-methyl derivative, methylfurmethide (ED50 0.11 µM) [1]. This places furmethide in an intermediate potency range for ganglionic muscarinic receptors.

Electrophysiology Sympathetic Ganglion Muscarinic Receptors

Comparative Maximal Efficacy (EMAX) at M2 Receptor vs. Pilocarpine

A study on M2 receptor coupling in CHO cells demonstrated that furmethide acts as a full agonist, achieving a maximal response comparable to carbachol, while pilocarpine consistently acts as a partial agonist with a lower maximal response [1]. The data indicates that furmethide can fully activate M2 receptor-mediated signaling pathways, unlike pilocarpine.

Pharmacology M2 Muscarinic Receptor Binding Assay

Best Research and Industrial Application Scenarios for Furtrethonium Chloride


Research on Muscarinic Receptor Full Agonism and Signaling Bias

Given its profile as a stable, non-selective full agonist across M1-M4 receptors with a distinct efficacy profile compared to partial agonists like pilocarpine, furtrethonium chloride is an ideal tool for studying the downstream effects of full receptor activation [4]. This is particularly relevant in assays measuring maximal system response (EMAX) or in studies investigating the differences between full and partial agonism in various tissues and cell lines [2].

In Vitro Electrophysiology Studies on Ganglionic Muscarinic Receptors

Furtrethonium chloride's intermediate potency (ED50 1.56 µM) in depolarizing sympathetic ganglia makes it a suitable reference agonist for electrophysiological studies [4]. It provides a measurable response without the extreme potency of methylfurtrethonium (ED50 0.11 µM) or the lower potency of pilocarpine (ED50 4.81 µM), allowing for clear and controlled experimental manipulations [4].

Development of Novel Ophthalmic Formulations

Based on historical patent data indicating a rapid onset of miotic action (10-30 minutes) and a duration of IOP lowering effect (4-14 hours), furtrethonium chloride or its iodide salt can serve as a benchmark active pharmaceutical ingredient (API) for the development and testing of new ophthalmic formulations aimed at treating glaucoma [4]. Its established, albeit dated, clinical profile provides a baseline for comparing novel delivery systems or combination therapies.

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